molecular formula C13H22O2 B1207221 Isobornyl propionate CAS No. 20279-25-8

Isobornyl propionate

Cat. No.: B1207221
CAS No.: 20279-25-8
M. Wt: 210.31 g/mol
InChI Key: FAFMZORPAAGQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl propionate is an organic compound with the molecular formula C13H22O2. It is a colorless liquid with a pleasant, fruity aroma. This compound is commonly used in the fragrance industry due to its appealing scent. It is also known by other names such as exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate .

Preparation Methods

Isobornyl propionate can be synthesized through the esterification of isoborneol with propionic acid. The reaction typically involves heating isoborneol and propionic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Isobornyl propionate undergoes various chemical reactions, including:

Scientific Research Applications

Isobornyl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobornyl propionate involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its pleasant aroma. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Isobornyl propionate is similar to other esters such as isobornyl acetate and isobornyl butyrate. it is unique due to its specific ester group (propionate) which imparts distinct olfactory properties. Similar compounds include:

This compound stands out due to its balanced fruity and floral aroma, making it a preferred choice in the fragrance industry.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMZORPAAGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859764
Record name Borneol propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; Soft-turpentine aroma
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.00 °C. @ 16.00 mm Hg
Details The Good Scents Company Information System
Record name Isobornyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, oils, Soluble (in ethanol)
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.971
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20279-25-8, 78548-53-5, 2756-56-1
Record name Borneol, propionate
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Record name Borneol propionate
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Record name endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl propionate
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Record name Isobornyl propionate
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Record name 2-Bornyl propionate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate, (1R,2R,4R)-rel-
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Record name 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate
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Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate
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Record name Isobornyl propionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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